Cas no 1541327-06-3 (3-Chloro-N-(cyanocyclohexylmethyl)-2-fluorobenzamide)

3-Chloro-N-(cyanocyclohexylmethyl)-2-fluorobenzamide is a fluorinated benzamide derivative featuring a chloro-fluoro substitution pattern on the aromatic ring and a cyanocyclohexylmethyl moiety attached to the amide nitrogen. This compound is of interest in medicinal chemistry and agrochemical research due to its potential as a versatile intermediate for the synthesis of biologically active molecules. The presence of both electron-withdrawing (chloro, fluoro, cyano) and lipophilic (cyclohexyl) groups enhances its utility in structure-activity relationship studies. Its well-defined molecular architecture allows for precise modifications, making it suitable for applications in drug discovery and crop protection. The compound is typically handled under controlled conditions due to its reactive functional groups.
3-Chloro-N-(cyanocyclohexylmethyl)-2-fluorobenzamide structure
1541327-06-3 structure
Product name:3-Chloro-N-(cyanocyclohexylmethyl)-2-fluorobenzamide
CAS No:1541327-06-3
MF:C15H16ClFN2O
MW:294.751746177673
CID:5455778
PubChem ID:81003088

3-Chloro-N-(cyanocyclohexylmethyl)-2-fluorobenzamide Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-N-[cyano(cyclohexyl)methyl]-2-fluorobenzamide
    • AKOS019572021
    • Z1432234877
    • 1541327-06-3
    • EN300-6549323
    • 3-Chloro-N-(cyanocyclohexylmethyl)-2-fluorobenzamide
    • Inchi: 1S/C15H16ClFN2O/c16-12-8-4-7-11(14(12)17)15(20)19-13(9-18)10-5-2-1-3-6-10/h4,7-8,10,13H,1-3,5-6H2,(H,19,20)
    • InChI Key: SDBSBNVGZSDYQI-UHFFFAOYSA-N
    • SMILES: C(NC(C#N)C1CCCCC1)(=O)C1=CC=CC(Cl)=C1F

Computed Properties

  • Exact Mass: 294.0935190g/mol
  • Monoisotopic Mass: 294.0935190g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 389
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.9Ų
  • XLogP3: 4.1

3-Chloro-N-(cyanocyclohexylmethyl)-2-fluorobenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6549323-0.05g
3-chloro-N-[cyano(cyclohexyl)methyl]-2-fluorobenzamide
1541327-06-3 90%
0.05g
$212.0 2023-07-09

Additional information on 3-Chloro-N-(cyanocyclohexylmethyl)-2-fluorobenzamide

3-Chloro-N-(cyanocyclohexylmethyl)-2-fluorobenzamide (CAS No. 1541327-06-3)

The compound 3-Chloro-N-(cyanocyclohexylmethyl)-2-fluorobenzamide, identified by the CAS registry number CAS No. 1541327-06-3, is a synthetic organic compound with a complex structure that combines aromatic and aliphatic components. This compound has garnered attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule consists of a benzamide core with substituents at the 2-fluoro and 3-chloro positions, as well as a cyanocyclohexylmethyl group attached to the nitrogen atom of the amide functional group.

Recent studies have highlighted the importance of such compounds in drug discovery, particularly in the development of inhibitors for various enzymes and receptors. The presence of electron-withdrawing groups like fluorine and chlorine on the aromatic ring enhances the compound's ability to interact with biological targets through mechanisms such as hydrogen bonding and π-π interactions. Additionally, the cyanocyclohexylmethyl group introduces steric bulk and potential for conformational flexibility, which are desirable properties in drug design for improving bioavailability and selectivity.

In terms of synthesis, 3-Chloro-N-(cyanocyclohexylmethyl)-2-fluorobenzamide can be prepared via a multi-step process involving nucleophilic substitution, Friedel-Crafts acylation, and coupling reactions. Researchers have explored various catalysts and reaction conditions to optimize the yield and purity of this compound. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to facilitate the formation of the amide bond under mild conditions, reducing the overall cost and environmental impact of the synthesis.

The physical properties of this compound, such as its melting point, solubility, and stability under different conditions, have been characterized using advanced analytical techniques like differential scanning calorimetry (DSC), high-performance liquid chromatography (HPLC), and thermogravimetric analysis (TGA). These studies provide critical insights into its suitability for various applications. For example, its high thermal stability makes it a candidate for use in high-temperature industrial processes or as a stabilizer in polymer formulations.

In recent years, there has been growing interest in understanding the environmental fate and toxicity of compounds like 3-Chloro-N-(cyanocyclohexylmethyl)-2-fluorobenzamide. Ecotoxicological studies have been conducted to assess its potential impact on aquatic organisms and soil microbiota. Results indicate that while the compound exhibits moderate toxicity at high concentrations, its persistence in natural environments is relatively low due to rapid degradation under UV light and microbial action.

Looking ahead, ongoing research is focused on modifying the structure of this compound to enhance its pharmacokinetic properties or expand its range of applications. For instance, efforts are being made to introduce additional functional groups that could improve its solubility or targeting efficiency in drug delivery systems. Furthermore, computational modeling techniques such as molecular docking and quantum mechanics are being employed to predict its interactions with biological targets at an atomic level.

In conclusion, 3-Chloro-N-(cyanocyclohexylmethyl)-2-fluorobenzamide (CAS No. 1541327-06-3) represents a promising compound with diverse potential applications across multiple industries. Its unique structural features and favorable physicochemical properties make it a valuable subject for further research and development. As advancements in synthetic chemistry and computational modeling continue to unfold, this compound is likely to play an increasingly significant role in addressing challenges in medicine, agriculture, and materials science.

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